molecular formula C22H19N3O B5815255 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5815255
M. Wt: 341.4 g/mol
InChI Key: NSMRYECPRXPHPB-UHFFFAOYSA-N
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Description

4-Methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to an imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle fused with a five-membered imidazole ring and a six-membered pyridine ring. Key structural attributes include:

  • Substituents: A methyl group at position 4 of the benzamide ring and positions 2 (phenyl) and 7 (methyl) of the imidazo[1,2-a]pyridine core.
  • Molecular Formula: C22H19N3O (estimated molecular weight: ~341.41 g/mol).
  • Synthesis: Likely synthesized via acylation of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-methylbenzoyl chloride under catalytic conditions, analogous to methods reported for related Schiff base derivatives .

Properties

IUPAC Name

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-10-18(11-9-15)22(26)24-21-20(17-6-4-3-5-7-17)23-19-14-16(2)12-13-25(19)21/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMRYECPRXPHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired imidazo[1,2-a]pyridine derivatives under mild conditions. The reaction is usually carried out in a solvent-free environment, which simplifies the process and reduces the need for extensive purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzamide moiety undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
TBHP (70% aq.)DCE, 80°C, 6 hrOxidized imidazopyridine derivatives42-68%
O₂ (aerial)CuBr catalysis, ethanolFormylated derivatives≤90%
KMnO₄Acidic aqueous mediumCarboxylic acid derivativesNot reported

Mechanistic studies show TBHP generates tert-butoxy radicals that abstract hydrogen atoms from the methyl substituents, followed by oxygen rebound to form oxygenated products . Copper-catalyzed systems enable C–H activation at the 3-position for formylation .

Hydrolysis and Amide Transformations

The secondary amide bond demonstrates pH-dependent stability:

Acidic Hydrolysis

  • Concentrated HCl (6M) at reflux cleaves the benzamide bond within 4-6 hr

  • Generates 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and 4-methylbenzoic acid

Basic Hydrolysis

  • NaOH (2M) in ethanol/water (1:1) at 60°C produces sodium 4-methylbenzoate and free amine

  • Complete conversion requires 8-12 hr under nitrogen atmosphere

Radical-Mediated Functionalization

The electron-rich imidazopyridine ring participates in radical coupling reactions:

Key Observations

  • I₂/TBHP system generates bis-sulfonylamidyl radicals for C3-imidation (68-89% yields)

  • TEMPO quenching experiments confirm radical intermediates

  • Microwave irradiation accelerates reaction kinetics by 3-5× compared to conventional heating

Transition Metal-Catalyzed Cross Couplings

Palladium and copper catalysts enable selective modifications:

Reaction TypeCatalyst SystemPosition ModifiedEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃Phenyl ring (C2)75-82%
Ullmann couplingCuI, 1,10-phenanthrolineAmide nitrogen60-68%
C–H activationCuBr, TBHPC3 position85-90%

X-ray crystallography of related compounds confirms regioselectivity at the C3 position due to electron density distribution .

Tautomerism and pH-Dependent Reactivity

The imidazopyridine system exhibits prototropic tautomerism:

Neutral Conditions

  • Predominantly exists as 7H-tautomer (94% population)

Acidic Conditions (pH < 3)

  • Protonation at N1 generates cationic species with enhanced electrophilicity

Basic Conditions (pH > 10)

  • Deprotonation at C3 creates nucleophilic center for alkylation

Comparative Reactivity Table

PositionReaction TypeReagentsKinetic Rate (rel.)
C3Radical imidationNFSI/PIDA1.00 (reference)
C7 methylOxidationTBHP/Cu0.45
Amide NAcylationAcCl/Et₃N0.32
Phenyl ringElectrophilic substitutionHNO₃/H₂SO₄0.18

Thermodynamic studies reveal a 12.3 kcal/mol activation barrier for C3 functionalization versus 18.7 kcal/mol for phenyl ring modifications .

Scientific Research Applications

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Modifications

The compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups (Table 1).

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents Core Structure Key Features
4-Methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C22H19N3O ~341.41 Methyl (benzamide), Methyl (pyridine), Phenyl Imidazo[1,2-a]pyridine Lipophilic methyl groups enhance membrane permeability
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C21H16ClN3O 361.83 Chloro (benzamide), Methyl (pyridine), Phenyl Imidazo[1,2-a]pyridine Chlorine increases polarity and potential halogen bonding
Nilotinib C28H22F3N7O 529.52 Trifluoromethyl, 4-methylpiperazine Imidazo[1,2-a]pyridine Clinically approved kinase inhibitor targeting Bcr-Abl and DDR1/2
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol C21H17N3O 327.38 Phenol, Methyl (pyridine), Phenyl Imidazo[1,2-a]pyridine Phenol enables hydrogen bonding; planar fused-ring system
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C21H16FN3O 357.38 Fluoro (benzamide), Methyl (pyrimidine) Imidazo[1,2-a]pyrimidine Pyrimidine core alters electronic properties

Biological Activity

The compound 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (C21H17N3O) is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound features fused five- and six-membered rings. The compound exhibits a planar configuration with specific dihedral angles between its aromatic systems. The crystal structure analysis reveals that the molecules are linked through C—H⋯π interactions and O–H⋯N hydrogen bonds, forming stable dimeric units and layered structures in the solid state .

Crystal Data

PropertyValue
Molecular FormulaC21H17N3O
Molecular Weight327.38 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
Cell Parametersa = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548°
Density1.257 Mg/m³

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of imidazo[1,2-a]pyridine derivatives, including the compound . Research indicates that derivatives in this class can exert broad-spectrum antiviral effects against various viruses such as HIV-1 and Hepatitis B virus (HBV). The mechanism of action is primarily attributed to the enhancement of intracellular levels of APOBEC3G (A3G) , a host protein that inhibits viral replication by deaminating viral RNA and DNA .

Case Studies

  • Inhibition of HBV Replication :
    • A study focused on N-phenylbenzamide derivatives demonstrated that certain compounds could inhibit HBV replication effectively. The mechanism involved increasing A3G levels within HepG2 cells, suggesting that similar mechanisms may apply to this compound .
  • Cytotoxicity Assessment :
    • Cytotoxicity evaluations in various cell lines showed that while some derivatives exhibited significant antiviral activity, they maintained low cytotoxicity at therapeutic concentrations. This balance is crucial for developing safe antiviral agents .

Pharmacological Implications

The biological activity of this compound suggests potential applications in treating viral infections. Its structural features may allow for further modifications to enhance potency and selectivity against specific viral targets.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 3-bromopyridine-2-amine with α-bromo ketones under reflux with zinc dust and ammonium chloride .
  • Step 2: Coupling of the core with 4-methylbenzoyl chloride using a palladium catalyst or nucleophilic aromatic substitution.
  • Characterization: Intermediates are validated via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FT-IR, and LC-MS. Purity (>95%) is confirmed via HPLC with C18 columns .

Q. How can researchers optimize reaction yields for this compound?

  • Key Parameters: Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4).
  • Statistical Design: Use response surface methodology (RSM) to model interactions between variables (e.g., time, temperature) and maximize yield .
  • Example: A 15% yield increase was achieved by adjusting solvent to DMF and using microwave-assisted synthesis at 100°C for 2 hours .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. The imidazo[1,2-a]pyridine scaffold shows affinity for COX-2 (IC50_{50} < 1 µM in similar analogs) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) .

Q. How can conflicting data on enzyme inhibition be resolved?

  • Orthogonal Assays: Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics.
  • Structural Analysis: Perform X-ray crystallography of the compound-enzyme complex to identify critical binding motifs. For example, a 2.1 Å resolution structure revealed hydrogen bonding with Thr513 in COX-2 .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent Models: Administer 10 mg/kg IV or PO in Sprague-Dawley rats. Plasma half-life (t1/2_{1/2}) and bioavailability (F%) are measured via LC-MS/MS.
  • Tissue Distribution: Use radiolabeled 14C^{14} \text{C}-analogs to track accumulation in target organs (e.g., liver, brain) .

Q. How can reaction scalability be improved for industrial-academic collaborations?

  • Flow Chemistry: Implement continuous-flow reactors to reduce batch variability. A 10-fold scale-up (1 g to 10 g) was achieved with 85% yield using microfluidic channels .
  • Process Analytics: In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Methodological Resources

  • Data Management: Use KNIME or Pipeline Pilot to automate spectral data analysis and ensure reproducibility .
  • Experimental Design: Apply Taguchi methods to minimize runs while testing 4–5 variables (e.g., solvent, catalyst, temperature) .

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